N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,5-dimethylfuran-3-carboxamide
Description
N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,5-dimethylfuran-3-carboxamide is a synthetic heterocyclic compound featuring a pyrazolo[3,4-b]pyridin-6-one core fused with two furan rings. Its structure includes a 1-methyl group, a 4-(furan-2-yl) substituent, and a 2,5-dimethylfuran-3-carboxamide moiety at position 3. The furan substituents may influence electronic properties and solubility, while the carboxamide group could enhance hydrogen-bonding interactions with proteins .
Properties
IUPAC Name |
N-[4-(furan-2-yl)-1-methyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl]-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4/c1-9-7-11(10(2)26-9)18(24)20-16-15-12(13-5-4-6-25-13)8-14(23)19-17(15)22(3)21-16/h4-7,12H,8H2,1-3H3,(H,19,23)(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYFEGCLUOYEHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=NN(C3=C2C(CC(=O)N3)C4=CC=CO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,5-dimethylfuran-3-carboxamide is a compound of interest due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a fused pyrazolo-pyridine core and multiple functional groups that contribute to its biological activity. Its molecular formula is with a molecular weight of approximately 372.33 g/mol. The presence of the furan and dimethylfuran moieties is significant for its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a variety of biological activities, including:
- Anticancer Activity : Many pyrazole derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that fused pyrazole derivatives can inhibit cancer cell proliferation and induce apoptosis in cervical and prostate cancer cells .
- Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties. They may inhibit cyclooxygenase (COX) enzymes or other inflammatory pathways, leading to reduced inflammation in various models .
- Antimicrobial Properties : Some studies suggest that these compounds possess antibacterial and antifungal activities, making them potential candidates for treating infections .
Anticancer Studies
A study published in the Beilstein Journal of Organic Chemistry highlighted the synthesis of various pyrazolo[3,4-b]pyridine derivatives and their anticancer potential. The synthesized compounds exhibited cytotoxicity against HeLa (cervical) and DU 205 (prostate) cancer cell lines with varying degrees of effectiveness. The mechanism was linked to the induction of apoptosis through caspase activation and cell cycle arrest .
In Vivo Studies
In vivo studies on related pyrazole compounds have shown promising results in tumor models. For example, compounds similar to this compound were tested in animal models where they significantly reduced tumor size compared to control groups .
The mechanisms by which this compound exerts its biological effects may involve:
- Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cell proliferation and survival pathways.
- Modulation of Apoptotic Pathways : By activating pro-apoptotic factors and inhibiting anti-apoptotic proteins.
- Anti-inflammatory Pathways : Inhibition of pro-inflammatory cytokines and enzymes like COX.
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
A recent study investigated the anticancer efficacy of a related pyrazolo compound in vitro and in vivo. It was found that treatment led to a significant reduction in tumor growth rates and increased survival rates among treated mice compared to controls.
Case Study 2: Anti-inflammatory Potential
Another study focused on the anti-inflammatory effects of a similar compound in a model of rheumatoid arthritis. The results indicated a marked decrease in joint swelling and pain levels among treated subjects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Pyrazolo-Pyridinone Family
Compounds with pyrazolo-pyridinone scaffolds are well-documented in drug discovery. For example:
- 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (): This derivative lacks the fused pyridinone ring but shares a pyrazoline core.
- 1-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (): The acetyl group at position 1 contrasts with the carboxamide in the target compound, which may reduce hydrogen-bonding capacity.
Carboxamide-Containing Analogues
The European patent () describes carboxamide derivatives with distinct heterocyclic systems, such as pyrrolo[1,2-b]pyridazine. For instance:
- (4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-... carboxamide: This compound includes a pyrimidine ring and trifluoromethyl group, enhancing metabolic stability and target affinity. The morpholine-ethoxy substituent further improves solubility, a feature absent in the dimethylfuran carboxamide of the target compound.
Comparative Data Analysis
The table below summarizes key differences between the target compound and its structural analogues:
Research Findings and Implications
- Target Interaction : The carboxamide group may mimic ATP-binding motifs in kinases, similar to patented carboxamide derivatives . However, the absence of trifluoromethyl or pyrimidine groups could lower binding affinity compared to compounds.
- Metabolic Stability : The dimethylfuran substituent might increase susceptibility to oxidative metabolism compared to halogenated or morpholine-containing analogues .
Q & A
Q. Q1. What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?
A1. The synthesis of pyrazolo-pyridine derivatives typically involves multi-step pathways, including cyclization, coupling, and functionalization reactions. Key steps may include:
- Cyclization : Use of microwave-assisted synthesis to enhance reaction efficiency and reduce side products .
- Coupling : Amide bond formation via carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions .
- Functionalization : Introduction of furan substituents via Pd-catalyzed cross-coupling or nucleophilic substitution .
Optimization : Adjust temperature (e.g., 60–80°C for cyclization), solvent polarity (DMF for polar intermediates), and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) to improve yields. Monitor progress via TLC and HPLC .
Q. Q2. How should researchers validate the structural integrity of this compound?
A2. Use a combination of spectroscopic and chromatographic techniques:
- NMR : Assign peaks for pyrazolo-pyridine protons (δ 6.5–8.5 ppm) and furan substituents (δ 6.0–7.5 ppm). Confirm exchangeable protons (e.g., NH) via D₂O experiments .
- LC-MS/MS : Confirm molecular weight (e.g., ESI+ m/z [M+H]⁺) and purity (>98% via HPLC with C18 columns) .
- X-ray crystallography : Resolve stereochemistry if chiral centers are present .
Advanced Research Questions
Q. Q3. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?
A3. Focus on modifying key regions:
- Core scaffold : Replace the pyrazolo-pyridine with pyrazolo[3,4-d]pyrimidine to assess bioactivity shifts .
- Substituents : Vary furan methylation patterns (e.g., 2,5-dimethyl vs. 3-methyl) to evaluate metabolic stability .
- Pharmacophore mapping : Use computational docking (e.g., AutoDock Vina) to predict interactions with targets like kinases or GPCRs .
Validation : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase panels) and correlate with computational predictions .
Q. Q4. What experimental models are suitable for assessing bioavailability and toxicity?
A4. Employ tiered in vitro/in vivo approaches:
- In vitro :
- Solubility: Shake-flask method in PBS (pH 7.4) and simulated gastric fluid .
- Metabolic stability: Incubate with liver microsomes (human/rat) and monitor via LC-MS .
- In vivo :
Q. Q5. How can researchers resolve contradictions in biological activity data across studies?
A5. Common discrepancies arise from assay conditions or impurity profiles:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine) .
- Impurity profiling : Re-examine batches via UPLC-MS to identify bioactive impurities (e.g., de-methylated byproducts) .
- Target selectivity : Use CRISPR-engineered cell lines to isolate off-target effects .
Q. Q6. What computational methods are effective for predicting metabolic pathways?
A6. Combine in silico tools:
- Phase I metabolism : Use Schrödinger’s Metabolite Predictor to identify oxidation/hydroxylation sites on furan or pyrazolo rings .
- Phase II metabolism : Simulate glucuronidation/sulfation with ADMET Predictor™ .
- Validation : Compare predictions with in vitro microsomal metabolite ID via HR-MS/MS .
Methodological Challenges
Q. Q7. How can regioselectivity issues during synthesis be addressed?
A7. Regioselective functionalization requires:
- Directing groups : Install temporary protecting groups (e.g., Boc on pyridine nitrogen) to steer coupling reactions .
- Catalytic control : Use Pd/XPhos catalysts for selective C–H activation at the 4-position of pyrazolo-pyridine .
Monitoring : Track regiochemistry via NOESY NMR or differential scanning calorimetry (DSC) .
Q. Q8. What strategies improve yield in large-scale synthesis?
A8. Optimize for scalability:
- Solvent-free conditions : Employ ball milling for cyclization steps to reduce waste .
- Flow chemistry : Implement continuous reactors for exothermic reactions (e.g., nitration) .
- Workup : Use aqueous-organic biphasic systems to streamline purification .
Data Interpretation and Reproducibility
Q. Q9. How should researchers address batch-to-batch variability in biological assays?
A9. Mitigate variability via:
- Strict QC : Enforce ≥99% purity (HPLC) and consistent polymorphic forms (confirmed via PXRD) .
- Blinded testing : Randomize compound batches across assay plates to eliminate bias .
- Data normalization : Express activity as % inhibition relative to vehicle and reference compounds .
Q. Q10. What statistical models are recommended for analyzing dose-response data?
A10. Use nonlinear regression models:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
